molecular formula C35H48O2 B12659895 2,2'-Methylenebis(4,6-dicyclopentyl-m-cresol) CAS No. 55036-37-8

2,2'-Methylenebis(4,6-dicyclopentyl-m-cresol)

Cat. No.: B12659895
CAS No.: 55036-37-8
M. Wt: 500.8 g/mol
InChI Key: KUAITNWUCYKODM-UHFFFAOYSA-N
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Description

EINECS 259-448-2, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction involves the following steps:

    Formation of Acetone Cyanohydrin: Acetone reacts with hydrogen cyanide to form acetone cyanohydrin.

    Reaction with Hydrazine: Acetone cyanohydrin is then reacted with hydrazine to produce 2,2’-Azobis(2-methylpropionitrile).

The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These free radicals are highly reactive and can initiate various polymerization reactions.

Common Reagents and Conditions

    Decomposition: The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out at elevated temperatures (around 60-80°C) or under UV light. The decomposition process generates nitrogen gas and free radicals.

    Polymerization: The free radicals generated from the decomposition can initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.

Major Products

The major products formed from the reactions involving 2,2’-Azobis(2-methylpropionitrile) are polymers. These polymers have various applications in industries such as plastics, textiles, and coatings.

Scientific Research Applications

2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research:

    Chemistry: It is used as a radical initiator in the synthesis of polymers and copolymers. It is also employed in the study of radical reactions and mechanisms.

    Biology: In biological research, it is used to study the effects of free radicals on biological systems and to induce oxidative stress in cell cultures.

    Medicine: It is used in the development of drug delivery systems and in the study of the effects of free radicals on human health.

    Industry: It is widely used in the production of plastics, rubbers, and resins. It is also used in the manufacturing of adhesives, sealants, and coatings.

Mechanism of Action

The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves its decomposition to generate free radicals. These free radicals can initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The molecular targets in these reactions are the double bonds of the monomers, and the pathways involved include radical chain reactions.

Comparison with Similar Compounds

2,2’-Azobis(2-methylpropionitrile) can be compared with other radical initiators such as benzoyl peroxide and potassium persulfate:

    Benzoyl Peroxide: Similar to 2,2’-Azobis(2-methylpropionitrile), benzoyl peroxide decomposes to generate free radicals. it is more commonly used in the polymerization of vinyl chloride and in the production of polystyrene.

    Potassium Persulfate: This compound is also a radical initiator but is more commonly used in aqueous polymerization reactions. It decomposes to generate sulfate radicals, which can initiate polymerization.

The uniqueness of 2,2’-Azobis(2-methylpropionitrile) lies in its ability to generate free radicals at relatively low temperatures, making it suitable for a wide range of polymerization processes.

Similar Compounds

  • Benzoyl Peroxide
  • Potassium Persulfate
  • Azobisisobutyronitrile (AIBN)

Properties

CAS No.

55036-37-8

Molecular Formula

C35H48O2

Molecular Weight

500.8 g/mol

IUPAC Name

4,6-dicyclopentyl-2-[(3,5-dicyclopentyl-2-hydroxy-6-methylphenyl)methyl]-3-methylphenol

InChI

InChI=1S/C35H48O2/c1-22-28(24-11-3-4-12-24)19-32(26-15-7-8-16-26)34(36)30(22)21-31-23(2)29(25-13-5-6-14-25)20-33(35(31)37)27-17-9-10-18-27/h19-20,24-27,36-37H,3-18,21H2,1-2H3

InChI Key

KUAITNWUCYKODM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1C2CCCC2)C3CCCC3)O)CC4=C(C(=CC(=C4O)C5CCCC5)C6CCCC6)C

Origin of Product

United States

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